molecular formula C18H18FN3O2 B11445244 N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide

Cat. No.: B11445244
M. Wt: 327.4 g/mol
InChI Key: AUQFCHRNZYASGY-UHFFFAOYSA-N
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Description

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide is a synthetic organic compound characterized by its benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide typically involves the condensation of o-phenylenediamine with 2-fluorobenzyl chloride to form the benzimidazole core. This intermediate is then reacted with 2-methoxyacetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole core allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole compounds.

Scientific Research Applications

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This compound may also interact with DNA, leading to the disruption of cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-2-methoxyacetamide

InChI

InChI=1S/C18H18FN3O2/c1-24-12-18(23)20-10-17-21-15-8-4-5-9-16(15)22(17)11-13-6-2-3-7-14(13)19/h2-9H,10-12H2,1H3,(H,20,23)

InChI Key

AUQFCHRNZYASGY-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Origin of Product

United States

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